molecular formula C21H19ClFNO3 B14989663 6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14989663
M. Wt: 387.8 g/mol
InChI Key: OWUIXMLPAKWLIU-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a fluorinated and chlorinated chromeno-oxazine derivative with a complex polycyclic framework. Chromeno-oxazine derivatives are typically synthesized via Mannich condensations or reactions involving hydroxylated isoflavones, formaldehyde, and amines under catalytic conditions . The introduction of fluorine and chlorine substituents, as seen in this compound, is strategically significant; fluorination often enhances metabolic stability and bioavailability, while chlorination can modulate electronic properties and binding affinity .

Properties

Molecular Formula

C21H19ClFNO3

Molecular Weight

387.8 g/mol

IUPAC Name

6-chloro-9-[(4-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19ClFNO3/c1-2-3-14-8-19(25)27-20-16(14)9-18(22)21-17(20)11-24(12-26-21)10-13-4-6-15(23)7-5-13/h4-9H,2-3,10-12H2,1H3

InChI Key

OWUIXMLPAKWLIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the use of a Mannich-type condensation reaction, where 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines are reacted in water at elevated temperatures (80-90°C) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 6-chloro-9-(4-fluorobenzyl)-4-propyl-chromeno-oxazine with analogous compounds from the evidence:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Biological Activity Reference ID
Target Compound : 6-Chloro-9-(4-fluorobenzyl)-4-propyl-chromeno-oxazin-2-one 6-Cl, 9-(4-FBz), 4-Pr Not reported N/A Inferred: δ ~4.30 (s, 2H, oxazine CH2), Cl/F signals Hypothetical: Antiviral -
9-(4-Chlorobenzyl)-2-phenyl-chromeno-oxazin-4-one (6l) 9-(4-ClBz), 2-Ph 171–180 41 1H NMR: δ 8.04 (d, J=8.7 Hz), 7.33 (s, 4H) Antiviral, anti-phytopathogenic
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-trifluoromethyl-chromeno-oxazin-4-one (4f, n=3) 3-(4-FPh), 9-(OH-Bu), 2-CF3 137–139 N/A 13C NMR: δ 177.8 (C=O), 162.5 (Ar-F) Not reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one (LEAP CHEM product) 9-(4-FBz), 4-(4-MeOPh) N/A N/A Commercial: Purity >99% (HPLC) Intermediate for drug synthesis
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-chromeno-oxazin-2,8-dione (12b) Ferrocenyl group at position 9 Yellow solid 90 HRMS: m/z calc’d 704.1, found 704.2 In vitro antimalarial

Structural and Electronic Comparisons

  • Substituent Effects at Position 9: The 4-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in compound 6l , which may reduce steric hindrance while maintaining electron-withdrawing effects.
  • Substituent Effects at Position 4 :

    • The propyl group in the target compound offers moderate lipophilicity compared to bulkier substituents like 4-methoxyphenyl (LEAP CHEM product) or trifluoromethyl groups (4f ), which may alter metabolic stability .
  • This differs from 2-trifluoromethyl groups (4f), which provide strong electron withdrawal and steric bulk .

Physicochemical Properties

  • Melting Points :

    • The target compound’s melting point is unreported, but analogs with halogenated benzyl groups (e.g., 6l ) exhibit higher melting points (171–180°C) compared to hydroxyalkyl derivatives (137–139°C), suggesting stronger crystal lattice interactions in halogenated compounds .
  • Spectral Data :

    • The 4-fluorobenzyl group would show distinct 19F NMR signals (δ ~-115 ppm for para-F) and 1H NMR aromatic splitting patterns, as seen in compound 6l (δ 7.33 for benzyl protons) .

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